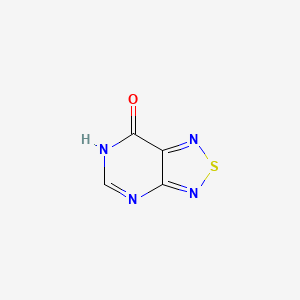
6-Hydroxy-8-thiapurine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-8-thiapurine is a thiopurine derivative known for its significant biological and chemical properties. Thiopurines, including this compound, are a class of compounds that have been extensively studied for their immunosuppressive, anti-inflammatory, and anticancer activities . These compounds are structurally similar to purines, which are essential components of DNA and RNA.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-8-thiapurine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-mercaptopurine with hydroxylating agents to introduce the hydroxyl group at the 6th position . The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the hydroxylation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: 6-Hydroxy-8-thiapurine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and amines are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted purines depending on the reagents used.
Aplicaciones Científicas De Investigación
6-Hydroxy-8-thiapurine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other thiopurine derivatives.
Biology: Studied for its role in DNA and RNA synthesis and repair mechanisms.
Medicine: Investigated for its potential as an immunosuppressive and anticancer agent.
Industry: Utilized in the development of pharmaceuticals and as a research tool in biochemical studies.
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-8-thiapurine involves its incorporation into DNA and RNA, where it acts as an antimetabolite. This incorporation disrupts the normal synthesis and function of nucleic acids, leading to cell cycle arrest and apoptosis in rapidly dividing cells. The compound targets enzymes involved in purine metabolism, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), and interferes with the synthesis of guanine nucleotides .
Comparación Con Compuestos Similares
6-Mercaptopurine: Another thiopurine derivative with similar immunosuppressive and anticancer properties.
Azathioprine: A prodrug that is converted into 6-mercaptopurine in the body.
Thioguanine: Used in the treatment of leukemia and other cancers.
Uniqueness: 6-Hydroxy-8-thiapurine is unique due to its specific hydroxylation at the 6th position, which imparts distinct chemical and biological properties compared to other thiopurines. This modification can influence its reactivity and interaction with biological targets, making it a valuable compound for research and therapeutic applications .
Propiedades
Número CAS |
7598-41-6 |
|---|---|
Fórmula molecular |
C4H2N4OS |
Peso molecular |
154.15 g/mol |
Nombre IUPAC |
6H-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C4H2N4OS/c9-4-2-3(5-1-6-4)8-10-7-2/h1H,(H,5,6,8,9) |
Clave InChI |
RYRDPYFHJVZVFA-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=NSN=C2C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


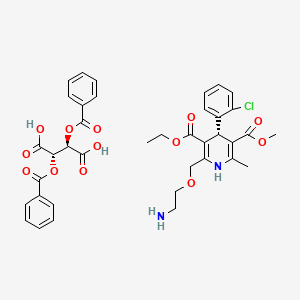

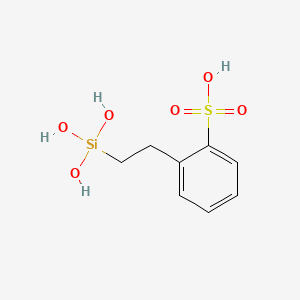
![(3r,4s,5r)-5-[(1r)-1-Carboxy-2,2-Difluoro-1-(Phosphonooxy)ethoxy]-4-Hydroxy-3-(Phosphonooxy)cyclohex-1-Ene-1-Carboxylic Acid](/img/structure/B13406767.png)
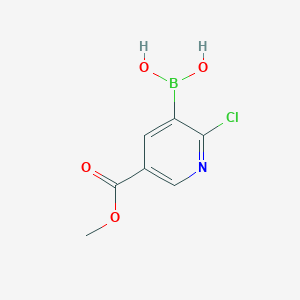

![[(1S,2S,3S,4S,7R,9S,10R,12R,15S)-4-acetyloxy-1,9,10,12-tetrahydroxy-15-[(2R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-3,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate](/img/structure/B13406790.png)

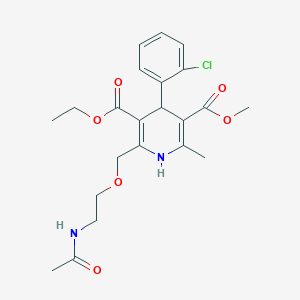
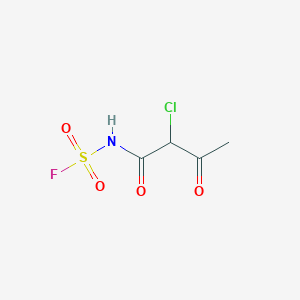
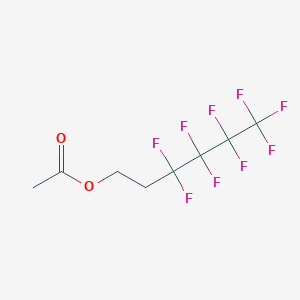

![5-[7-Trifluoromethyl-5-(4-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidin-3-ylethynyl]-pyridine-3-sulfonic acid](/img/structure/B13406824.png)

